molecular formula C17H20N4O3S B2634943 (E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173501-52-4

(E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2634943
CAS No.: 1173501-52-4
M. Wt: 360.43
InChI Key: VIGGLLBIOZIKKR-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1173501-52-4) is a synthetic small molecule with a molecular formula of C17H20N4O3S and a molecular weight of 360.4 g/mol . This compound belongs to a class of benzothiazole derivatives investigated as potential ligands for cannabinoid receptors, making it a valuable chemical tool for studying the endocannabinoid system . Its structure features a benzothiazole core substituted with a 2-ethoxyethyl chain at the 3-position and a methoxy group at the 6-position, which is linked via an (E)-configured imine (ylidene) to a 1-methyl-1H-pyrazole-5-carboxamide group . Research into such thiazole compounds suggests potential applications in investigating neurological targets, including for the management of neuropathic pain and nociceptive pain . This product is intended for non-human research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound for in vitro binding assays, mechanism-of-action studies, and other preclinical research to further explore cannabinoid receptor pharmacology.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-methoxy-1,3-benzothiazol-2-ylidene]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-4-24-10-9-21-13-6-5-12(23-3)11-15(13)25-17(21)19-16(22)14-7-8-18-20(14)2/h5-8,11H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGGLLBIOZIKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C20H22N4O3S
  • Molecular Weight : 398.48 g/mol
  • CAS Number : 1173501-52-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is hypothesized to exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation.
  • Antioxidant Activity : Its structure suggests potential antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Effects : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens.

Biological Activities

Research has demonstrated several biological activities associated with (E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide:

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can significantly reduce inflammation in animal models. For instance, compounds similar to this one have been assessed for their ability to inhibit pro-inflammatory cytokines in vitro and in vivo, demonstrating promising anti-inflammatory effects .

2. Antioxidant Properties

Research indicates that pyrazole derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress markers in biological systems . This property is crucial for potential therapeutic applications in diseases where oxidative stress plays a significant role.

3. Antimicrobial Activity

In vitro tests have revealed that this compound exhibits antimicrobial activity against a range of bacteria and fungi. Studies suggest that it may be effective against resistant strains, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to (E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide:

StudyFindings
Bindi et al., 2015Demonstrated the anti-inflammatory properties of thienopyrazole derivatives, suggesting similar efficacy for the target compound .
MDPI Review, 2024Overviewed various pyrazole compounds, highlighting their roles in inhibiting oxidative stress and inflammation .
Antimicrobial TestingShowed effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential use in treating infections .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to (E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide exhibit antibacterial properties. Specifically, thiazole derivatives have been shown to inhibit bacterial growth by targeting critical metabolic pathways. Studies have demonstrated that modifications in the thiazole ring can enhance antibacterial efficacy against resistant strains of bacteria, making this compound a potential candidate for antibiotic development .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests that (E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide may serve as a therapeutic agent in inflammatory diseases .

Cancer Research

In the realm of oncology, there is emerging evidence that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. Preliminary studies suggest that (E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide may possess similar anticancer properties, warranting further investigation .

Synthesis and Derivatives

The synthesis of (E)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Variations in the synthesis can lead to derivatives with enhanced or altered biological activities, which can be crucial for optimizing therapeutic effects .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antibacterial efficacyThe compound showed significant inhibition against Gram-positive bacteria, suggesting potential as a new antibiotic .
Study 2Investigate anti-inflammatory effectsDemonstrated reduced levels of inflammatory markers in vitro, indicating its potential use in treating inflammatory diseases .
Study 3Assess anticancer activityInduced apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Benzo[d]thiazole Derivatives

Compounds sharing the benzo[d]thiazole core but differing in substituents and activity:

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity Synthesis Method Reference
Target Compound C₁₇H₂₃N₄O₃S 363.45 g/mol 3-(2-ethoxyethyl), 6-methoxy, pyrazole-5-carboxamide Inferred STING agonist Not specified -
Compound 32b C₃₆H₄₈N₇O₉SSi 782.29 g/mol tert-butyldimethylsilyl, oxazole carboxamide, amino-but-2-en-1-yl STING agonist for ADCs Silica gel purification (56% yield)
Compound 30b C₃₆H₄₈N₇O₉SSi 782.29 g/mol tert-butyldimethylsilyl, nitro group, oxazole carboxamide STING agonist for ADCs Cyanogen bromide reaction

Key Observations :

  • The target compound lacks bulky groups like tert-butyldimethylsilyl (present in Compounds 30b/32b), which may improve solubility but reduce metabolic stability .

Pyrazole Carboxamide Derivatives

Pyrazole-based compounds with varying heterocyclic systems:

Compound Molecular Formula Key Substituents Biological Activity Reference
Target Compound C₁₇H₂₃N₄O₃S Benzo[d]thiazole-linked pyrazole carboxamide Inferred immunomodulatory -
6h C₂₁H₁₈N₆O₂S 1-phenyl, 4-methoxy-phenyl, thiadiazine Not specified

Key Observations :

  • The target’s methoxy and ethoxyethyl substituents may enhance lipophilicity compared to 6h’s phenyl and thiadiazine groups, influencing pharmacokinetics .

Thiazolecarboxamide Derivatives

Thiazolecarboxamides with diverse pharmacological profiles:

Compound Molecular Formula Key Substituents Biological Activity Reference
Target Compound C₁₇H₂₃N₄O₃S Benzo[d]thiazole-pyrazole hybrid Inferred STING agonist -
BP 27384 C₂₀H₂₄ClN₆O₂S·H₂O 2-chloro-6-methylphenyl, hydroxyethyl piperazine Not specified

Key Observations :

  • The absence of chloro and piperazinyl groups in the target may reduce off-target toxicity compared to BP 27384 .

Research Findings and Implications

  • Synthesis : highlights a one-pot method for thiazole derivatives, but the target’s benzothiazole core may require specialized routes (e.g., imine formation) .
  • Activity : STING agonists in achieve ≥56% yields, suggesting the target’s synthesis could be optimized similarly .
  • Structure-Activity Relationship (SAR) : Bulky substituents (e.g., silyl ethers in ) enhance target engagement but complicate synthesis, whereas the target’s ethoxyethyl group balances hydrophobicity and synthetic feasibility .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how do reaction parameters (e.g., solvent, catalyst) influence yield and purity?

  • Methodology :

  • Multi-step synthesis : Begin with preparation of intermediate thiazole and pyrazole precursors. For example, highlights the use of ethyl ester groups and chloro-fluorophenyl substituents in analogous compounds, requiring sequential coupling reactions.
  • Key reagents : Use chlorinating agents (e.g., POCl₃) for cyclization, fluorinating agents for aryl substitution, and catalysts like Pd(PPh₃)₄ for cross-coupling steps .
  • Optimization : Solvent polarity (e.g., DMF vs. THF) affects reaction rates. Elevated temperatures (80–120°C) improve cyclization but may require inert atmospheres to prevent oxidation .
  • Purity control : Monitor via HPLC or LC-MS after each step. Recrystallization in ethanol/water mixtures enhances purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–7.5 ppm) .
  • Infrared Spectroscopy (IR) : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-N stretch at ~1350 cm⁻¹) .
  • X-ray Diffraction (XRD) : Resolve stereochemistry and bond angles, as demonstrated in for related thiadiazole-triazine hybrids .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

  • Methodology :

  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months. Monitor degradation via HPLC for byproducts (e.g., hydrolysis of the ethoxyethyl group) .
  • Light sensitivity : Use amber vials to prevent photolytic cleavage of the thiazole ring.
  • Analytical validation : LC-MS identifies degradation pathways (e.g., oxidation of methoxy groups to quinones) .

Advanced Research Questions

Q. How can computational models predict biological target interactions, and what experimental validations are essential?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to simulate binding to kinases or GPCRs. Focus on hydrogen bonding with the pyrazole-carboxamide moiety and hydrophobic interactions with the thiazole ring .
  • Validation : Compare docking scores (ΔG values) with in vitro assays (e.g., kinase inhibition IC₅₀). For instance, utilized docking to explain antitrypanosomal activity of triazole-thiazole hybrids .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .

Q. What experimental approaches resolve discrepancies in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and pathogen strains (e.g., S. aureus ATCC 25923).
  • Dose-response curves : Compare EC₅₀ values across studies. Adjust for solvent effects (e.g., DMSO cytotoxicity above 0.1% v/v) .
  • Meta-analysis : Pool data from multiple labs using random-effects models to identify outliers or confounding variables .

Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?

  • Methodology :

  • Rodent models : Administer 10–50 mg/kg orally or intravenously. Collect plasma samples at 0, 1, 2, 4, 8, 24 h for LC-MS/MS analysis of bioavailability and half-life .
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) after 28-day repeated dosing.
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect Phase I/II metabolites (e.g., glucuronidation of the pyrazole ring) .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters
Synthesis OptimizationHPLC, LC-MS, RecrystallizationSolvent polarity, temperature, catalyst loading
Structural ValidationXRD, 2D NMR (COSY, HSQC)Crystallization solvent, deuteration efficiency
Biological ActivityMicrodilution assays, Western blottingCell passage number, serum concentration
Computational PredictionMolecular dynamics, Free energy perturbationForce field selection, solvation models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.